molecular formula C14H23N3O3S B2745471 N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)methanesulfonamide CAS No. 1209628-22-7

N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)methanesulfonamide

Cat. No.: B2745471
CAS No.: 1209628-22-7
M. Wt: 313.42
InChI Key: VOTKAAJJPHWZCI-UHFFFAOYSA-N
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Description

N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)methanesulfonamide is a compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often explored for their potential therapeutic applications. The presence of the methoxyphenyl group and the piperazine ring in its structure contributes to its unique chemical properties and biological activities.

Mechanism of Action

Target of Action

The primary targets of N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)methanesulfonamide are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Mode of Action

The compound shows alpha1-adrenergic affinity in the range from 22 nM to 250 nM . It interacts with its targets, the alpha1-adrenergic receptors, and causes changes in the receptor activity.

Biochemical Pathways

The activation or blockade of alpha1-adrenergic receptors is a major therapeutic approach for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism . The compound’s interaction with these receptors can affect these biochemical pathways and their downstream effects.

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibited an acceptable pharmacokinetic profile . .

Result of Action

It is known that the compound’s interaction with alpha1-adrenergic receptors can lead to changes in the receptor activity, which can have various effects on the body, depending on the specific receptor subtype and the tissue in which it is expressed .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For example, the compound’s physicochemical properties (size, charge, lipophilicity) can affect its pharmacokinetic profile and alter its penetrability into cells . .

Preparation Methods

The synthesis of N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)methanesulfonamide typically involves the reaction of 4-methoxyphenylpiperazine with an appropriate sulfonylating agent. One common method includes the use of methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature to ensure high yield and purity of the product .

Chemical Reactions Analysis

N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)methanesulfonamide undergoes various chemical reactions, including:

Comparison with Similar Compounds

N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)methanesulfonamide can be compared with other piperazine derivatives such as trazodone, naftopidil, and urapidil. While these compounds share a similar core structure, the presence of different substituents on the piperazine ring and other parts of the molecule can lead to variations in their pharmacological profiles. For instance, trazodone is primarily used as an antidepressant, while naftopidil and urapidil are used for their antihypertensive properties .

Properties

IUPAC Name

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O3S/c1-20-14-5-3-13(4-6-14)17-11-9-16(10-12-17)8-7-15-21(2,18)19/h3-6,15H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOTKAAJJPHWZCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CCNS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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